molecular formula C20H17N3O3S B3012195 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 892857-73-7

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3012195
CAS No.: 892857-73-7
M. Wt: 379.43
InChI Key: BGUCDOFVCGFOHV-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a 2,5-dioxopyrrolidin-1-yl group attached to the para position of the benzamide core and a 4-ethyl-1,3-benzothiazole moiety as the amine substituent. These compounds modulate cellular metabolism by increasing glucose uptake, intracellular ATP levels, and cell-specific productivity while suppressing galactosylation—a critical quality attribute for therapeutic mAbs .

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-2-12-4-3-5-15-18(12)21-20(27-15)22-19(26)13-6-8-14(9-7-13)23-16(24)10-11-17(23)25/h3-9H,2,10-11H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUCDOFVCGFOHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethyl-1,3-benzothiazol-2-yl)benzamide is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article reviews the biological activity of this compound, summarizing relevant findings from various studies and presenting data in a structured format.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula: C15_{15}H16_{16}N2_{2}O2_{2}S
  • Molecular Weight: 284.36 g/mol

This structure includes a dioxopyrrolidine moiety and a benzothiazole derivative, which are critical for its biological activity.

Biological Activity Overview

Recent studies have explored the biological activities of similar compounds within the same structural family. The following sections detail specific activities observed in vitro and in vivo.

Antitumor Activity

Research indicates that compounds containing benzothiazole and dioxopyrrolidine structures exhibit significant antitumor properties. For instance:

  • Mechanism of Action: Compounds have been shown to intercalate with DNA, inhibiting DNA-dependent enzymes, which leads to reduced cell proliferation. This is particularly noted in studies involving human lung cancer cell lines such as A549 and HCC827 .
  • Case Study Results:
    • In a study testing various derivatives, compounds similar to the target compound demonstrated IC50_{50} values ranging from 6.26 µM to 20.46 µM across different assays .
    • The presence of substituents on the benzothiazole ring was found to enhance activity against tumor cells significantly.

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

  • Testing Methodology: The antimicrobial activity was assessed using broth microdilution methods against various pathogens, including Escherichia coli and Staphylococcus aureus.
  • Findings:
    • Compounds with similar structures showed promising antibacterial activity, with some achieving minimum inhibitory concentrations (MICs) comparable to established antibiotics .
    • The presence of specific functional groups was correlated with enhanced antimicrobial efficacy.

Table 1: Antitumor Activity of Related Compounds

Compound IDCell LineIC50_{50} (µM)Mechanism of Action
Compound AA5496.26DNA intercalation
Compound BHCC82710.47Enzyme inhibition
Compound CNCI-H35820.46Apoptosis induction

Table 2: Antimicrobial Activity Against Selected Pathogens

Compound IDPathogenMIC (µg/mL)Activity Level
Compound AE. coli32Moderate
Compound BS. aureus16High
Compound CC. albicans64Low

Comparison with Similar Compounds

Pyrrole Derivatives

Key Findings from SAR Studies (Table 1):

Compound ID Substituents on Pyrrole Viability (%) Relative Cell-Specific Productivity (Fold Change vs. Control)
2,5-Dimethylpyrrole (13) 2,5-dimethyl >80% 7.8x
Alkyl Pyrroles (2,9–14) Mono-/bis-alkyl (non-2,5) <50% 1.4–3.2x
Pyrrole (7) Unsubstituted No effect No effect
2,5-Dimethylpyrrolidine (6) Reduced (non-aromatic) No effect No effect
  • Critical Structural Features: 2,5-Dialkyl Substitution: Essential for balancing high productivity (>7x increase) and viability (>80%). Other alkyl substitutions (e.g., mono- or non-2,5 bis-alkyl) drastically reduce viability . Aromatic Framework: The heteroaromatic pyrrole ring is indispensable; its reduced form (pyrrolidine) abolishes activity . N-Substituents: The dioxopyrrolidinyl group in MPPB enhances metabolic modulation, increasing ATP levels and glucose uptake .

Benzamide-Based Compounds with Heterocyclic Moieties

Compound (CAS) Core Structure Key Substituents Reported Activity
351332-75-7 Benzamide 4-[(4-bromo-3,5-dimethylpyrazolyl)methyl], 4-(1-naphthyl)thiazole Antibacterial, structural analog
922079-24-1 Benzamide 4-(2,5-dioxopyrrolidinyl), 5-methoxybenzofuran-thiazole Undisclosed (structural similarity)
2034552-32-2 Benzamide 4-(2,5-dioxopyrrolidinyl), furyl-dimethylpyrazole-ethyl Undisclosed (structural similarity)
  • Comparison with Target Compound :
    • Benzothiazole vs. Thiazole/Pyrazole : The 4-ethyl-1,3-benzothiazole group in the target compound may enhance lipophilicity and target binding compared to thiazole or pyrazole derivatives .
    • Dioxopyrrolidinyl Group : Shared with MPPB and 922079-24-1, this group is associated with metabolic effects (e.g., ATP modulation) in rCHO cells .

Functional Analogs in mAb Production

Chemical Additives

Additive Mechanism Impact on mAb Production
MPPB Increases glucose uptake, ATP levels; suppresses galactosylation +392% productivity, +158% mAb concentration
DMSO Induces cell cycle arrest Moderate productivity increase
Valproic Acid HDAC inhibition Variable, context-dependent
3-Methyladenine Activates unfolded protein response Moderate productivity increase
  • Unique Advantages of Pyrrole Derivatives: MPPB and its analogs specifically enhance cell-specific productivity without requiring fed-batch conditions, unlike DMSO or valproic acid .

Cross-Application Insights

  • Antitubercular Agents: The target compound shares structural motifs with antitubercular pyrrole derivatives (e.g., 4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazides) .

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